4,4-Dimethyl-2-nitropent-1-ene
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Overview
Description
4,4-Dimethyl-2-nitropent-1-ene is an organic compound characterized by the presence of a nitro group and a double bond in its structure
Preparation Methods
The synthesis of 4,4-Dimethyl-2-nitropent-1-ene can be achieved through several synthetic routes. One common method involves the nitration of 4,4-dimethylpent-1-ene using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperature and pressure to ensure the selective formation of the nitro compound.
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
4,4-Dimethyl-2-nitropent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro alcohols, while reduction can produce amines.
Scientific Research Applications
4,4-Dimethyl-2-nitropent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving nitro group transformations and their biological effects.
Medicine: Research into potential pharmaceutical applications may explore the compound’s ability to interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-2-nitropent-1-ene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, leading to changes in their function.
Comparison with Similar Compounds
4,4-Dimethyl-2-nitropent-1-ene can be compared with other similar compounds such as 4,4-Dimethyl-2-pentene and 4,4-Dimethyl-2-nitrobutane While these compounds share structural similarities, the presence of the nitro group in this compound imparts unique chemical properties and reactivity
Properties
CAS No. |
80255-18-1 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4,4-dimethyl-2-nitropent-1-ene |
InChI |
InChI=1S/C7H13NO2/c1-6(8(9)10)5-7(2,3)4/h1,5H2,2-4H3 |
InChI Key |
ATVAMIYESAEFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=C)[N+](=O)[O-] |
Origin of Product |
United States |
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